molecular formula C9H12FNO2S B1468662 N-(2-fluorophenyl)propane-2-sulfonamide CAS No. 1339696-24-0

N-(2-fluorophenyl)propane-2-sulfonamide

Cat. No.: B1468662
CAS No.: 1339696-24-0
M. Wt: 217.26 g/mol
InChI Key: REWVMDGXUQWIAY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)propane-2-sulfonamide is an organic compound with the molecular formula C9H12FNO2S and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a propane-2-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

    Target of Action

    Sulfonamides, such as sulfanilamide, are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .

    Mode of Action

    Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By binding to this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .

    Biochemical Pathways

    The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, as folic acid is a precursor to nucleotides that are essential for DNA replication .

    Result of Action

    The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .

    Action Environment

    The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and the presence of pus, which can inhibit their antibacterial action .

Biochemical Analysis

Biochemical Properties

N-(2-fluorophenyl)propane-2-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s interaction with proteins can lead to changes in protein conformation and function, which in turn influences cellular activities. For example, this compound has been found to interact with enzymes involved in the synthesis of nucleic acids, thereby affecting DNA replication and transcription .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to alterations in cell function. For instance, this compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. This interaction can result in the disruption of metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can have downstream effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into different metabolites, which can have distinct biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At high doses, this compound can cause toxic or adverse effects, including organ damage and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit or activate enzymes, leading to changes in metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, the compound can interact with cofactors such as NADH and ATP, influencing energy metabolism and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. This compound can accumulate in certain tissues, leading to localized effects on cellular function . The distribution of the compound is influenced by factors such as its chemical properties, the presence of transporters, and the tissue’s metabolic activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological activity. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, the compound can be targeted to mitochondria, affecting energy metabolism and apoptotic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)propane-2-sulfonamide typically involves the reaction of 2-fluoroaniline with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

2-fluoroaniline+propane-2-sulfonyl chlorideThis compound\text{2-fluoroaniline} + \text{propane-2-sulfonyl chloride} \rightarrow \text{this compound} 2-fluoroaniline+propane-2-sulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)propane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-fluorophenyl)propane-2-sulfonamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)propane-2-sulfonamide
  • N-(2-bromophenyl)propane-2-sulfonamide
  • N-(2-methylphenyl)propane-2-sulfonamide

Uniqueness

N-(2-fluorophenyl)propane-2-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Biological Activity

N-(2-fluorophenyl)propane-2-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12FNO2S and a molecular weight of approximately 217.26 g/mol. The compound features a sulfonamide functional group, which is characterized by a sulfur atom bonded to a nitrogen atom and two oxygen atoms, along with a fluorinated phenyl group. This unique structure contributes to its chemical reactivity and potential biological activities, including antimicrobial and anti-inflammatory properties.

The compound interacts with various enzymes and proteins, influencing several metabolic pathways:

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes such as carbonic anhydrase. This inhibition can affect physiological processes related to acid-base balance and cellular metabolism.
  • Protein Interaction : The compound can alter protein conformation and function, impacting cellular activities such as gene expression and cell signaling pathways. It has been observed to modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : The compound can affect signaling pathways by interacting with key molecules, leading to changes in cell function.
  • Gene Expression : It has been noted for its ability to regulate gene expression related to oxidative stress responses, thereby potentially offering protective effects against oxidative damage .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Anti-inflammatory Activity : The compound exhibited significant anti-inflammatory effects in protein denaturation assays. For example, at a concentration of 200 µg/mL, it demonstrated approximately 50% inhibition of protein denaturation compared to standard drugs like Diclofenac .
    Concentration (µg/mL)% Inhibition
    5042.85
    10046.42
    20050.00
    40053.57
  • Antioxidant Activity : In antioxidant assays, the compound showed promising results in reducing oxidative stress markers, suggesting potential applications in treating oxidative stress-related diseases .

The biological activity of this compound is closely linked to its ability to activate the Nrf2 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of detoxifying enzymes and antioxidant proteins .

Case Studies

Recent studies have highlighted the therapeutic potential of sulfonamides like this compound in various contexts:

  • Neuroprotection : Compounds that activate the Nrf2 pathway have been explored for their neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to mitigate oxidative damage positions them as candidates for further research in neuroprotection .
  • Cancer Research : The dual role of Nrf2 activation in cancer—both protective against tumorigenesis and potentially promoting cancer progression—underscores the complexity of targeting this pathway for therapeutic purposes .

Properties

IUPAC Name

N-(2-fluorophenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-7(2)14(12,13)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWVMDGXUQWIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.